molecular formula C7H10N2 B079904 4-(2-Aminoethyl)pyridine CAS No. 13258-63-4

4-(2-Aminoethyl)pyridine

Cat. No.: B079904
CAS No.: 13258-63-4
M. Wt: 122.17 g/mol
InChI Key: IDLHTECVNDEOIY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of pyridine, where an aminoethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and as an intermediate in the production of pharmaceuticals and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Aminoethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with chloroethanol under acidic conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through appropriate steps to obtain pure this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the reaction of pyridine with ethylene oxide or similar reagents, followed by purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives of this compound.

Scientific Research Applications

4-(2-Aminoethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyridine involves its interaction with various molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)pyridine is unique due to its specific positioning of the aminoethyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions in coordination chemistry and specific biological activities that are not observed in its structural analogs.

Properties

IUPAC Name

2-pyridin-4-ylethanamine
Source PubChem
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InChI

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLHTECVNDEOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2065389
Record name 4-Pyridineethanamine
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Molecular Weight

122.17 g/mol
Source PubChem
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CAS No.

13258-63-4
Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-Pyridineethanamine
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Record name 4-(2-Aminoethyl)pyridine
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Record name 4-PYRIDINEETHANAMINE
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Synthesis routes and methods I

Procedure details

A solution of NH4Cl in 200 ml of H2O was placed in a 1L Flask. 4-Vinyl pyridine (56.4 ml, 0.52 mol) was added along with 150 ml CH3 OH and on the mixture heated at 60° for 18 h. The reaction solution was cooled to 0° in an ice bath and made basic by the addition of 30% NaOH. The basic solution was extracted with CH2Cl2 (5×100 ml) and the pooled extracts dried, then evaporated. Vacuum distillation of the residue afforded 12-1 as a colorless liquid.
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Synthesis routes and methods II

Procedure details

4-Vinylpyridine (5.26 ml, 50 mmol) and ammonium chloride (5.35 g, 100 mmol, 2.0 eq) were dissolved in methanol (2.5 ml) and water (15 ml), and the mixture was stirred with reflux for 23 hours. This reaction mixture was poured into ice water, and a 15% aqueous sodium hydroxide solution was added to make the same strong alkaline. The mixture was extracted 3 times with chloroform (50 ml). The organic layers were combined, washed with saturated brine and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure to give 2-(4-pyridyl)ethylamine (1) (1.80 g, 30%; 87° C./6 mmHg) as a colorless oil. The residue from the distillation was subjected to column chromatography (chloroform/methanol=30/1-9/1) to give bis[2-(4-pyridyl)ethyl]amine (2) (1.11 g, 20%) as a pale-yellow oil.
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Synthesis routes and methods III

Procedure details

Treatment of the phosphoramidate obtained in stage (d) with an aqueous solution of hydrochloric acid, under the conditions described in Example 1, gives, after rendering the mixture basic, 5.6 g. (yield: 47.5%, referred to the diethyl aminomethylphosphonate) of the desired amine in the form of a yellow oil which turns brown in air.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common applications of 4-(2-Aminoethyl)pyridine in materials chemistry?

A1: this compound's ability to coordinate with metal ions and self-assemble makes it valuable in materials science. For instance, it forms organogels with aromatic solvents in the presence of silver(I) ions. [] This complexation is also seen in the formation of one-dimensional coordination polymers with cyanide ligands and various transition metals like copper, zinc, nickel, and palladium. [] Additionally, it serves as a building block for synthesizing water-soluble single-walled carbon nanotube-polyacetylene nanocomposites, demonstrating its potential in advanced material applications. []

Q2: How does the structure of this compound contribute to its optical properties in metal complexes?

A2: The flexible aliphatic chain and the nitrogen atoms in the pyridine and amine groups of this compound enable it to coordinate with silver ions and influence the alignment of nitrate ions in complexes. This structural feature is crucial for tuning the optical anisotropy and birefringence of the resulting materials. []

Q3: Can you explain the role of this compound in the synthesis of betalaine model substances?

A3: Betalaines are naturally occurring plant pigments. This compound serves as a starting material in the multi-step synthesis of betenamine perchlorate, a model compound mimicking the structure and properties of natural betalaines. This synthesis involves a crucial step where the pyridine ring of this compound undergoes ring-opening and subsequent reactions to form the characteristic 1,7-diazaheptamethinium chromophore found in betalaines. []

Q4: How does this compound facilitate the formation of two-dimensional perovskites with different structures?

A4: The different pKa values of the monoprotonated and biprotonated forms of this compound allow for the formation of both 2D Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) perovskites with the same organic amine. The RP structure, (4AEPy)2PbI4, features hydrogen bonding between adjacent organic molecules, while the DJ structure, (4AEPy)PbI4, has ethylamine groups inserted into the inorganic framework. These structural variations lead to distinct optoelectronic properties in each perovskite type. []

Q5: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A5: Various spectroscopic methods are used to study this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and confirm bond formation, such as the amide bond in SWNT-polyacetylene nanocomposites. [] Ultraviolet-visible (UV-Vis) spectroscopy is used to analyze the optical properties of these compounds, providing information about their electronic transitions and band gaps. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structures of these molecules in detail.

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